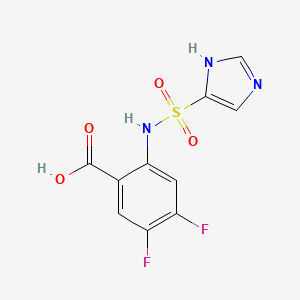

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide (BEI-IMI) is a sulfonamide derivative that has been widely used in scientific research for its unique properties. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Wirkmechanismus

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide is a sulfonamide derivative that binds to the active site of enzymes and disrupts their function. This compound has been found to inhibit the activity of various enzymes, including protein kinases and proteases. N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical and Physiological Effects:

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has been found to have anti-inflammatory and anti-bacterial properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide is its ability to selectively inhibit the activity of enzymes. This compound has been found to have a high degree of specificity for certain enzymes, making it a valuable tool for studying enzyme activity. However, one of the main limitations of N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell types, making it important to use caution when working with this compound.

Zukünftige Richtungen

There are several future directions for research involving N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide. One area of research is the development of new compounds based on the structure of N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide. These compounds could be designed to have improved specificity and reduced toxicity. Another area of research is the use of N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide in the study of protein-protein interactions. This compound could be used to identify new protein interactions and study their role in various biological processes. Finally, N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide could be used in the development of new cancer therapies. This compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Synthesemethoden

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide can be synthesized using a simple two-step process. The first step involves the reaction of benzylamine with ethyl chloroformate to form N-benzyl-N-ethylcarbamate. The second step involves the reaction of N-benzyl-N-ethylcarbamate with imidazole-5-sulfonamide to form N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide. The purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide is in the study of protein-protein interactions. This compound has been found to bind to the active site of enzymes and disrupt their function, making it a valuable tool for studying enzyme activity. N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has also been used to study the role of protein kinases in various biological processes, including cell signaling and cancer.

Eigenschaften

IUPAC Name |

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-2-15(9-11-6-4-3-5-7-11)18(16,17)12-8-13-10-14-12/h3-8,10H,2,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQVNACPNFQHFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)

![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)

![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)

![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)

![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)